Product packaging for 2-Oxo-1,3,2-oxazaphosphinan-2-ium(Cat. No.:CAS No. 66145-72-0)

2-Oxo-1,3,2-oxazaphosphinan-2-ium

Cat. No.: B3055655
CAS No.: 66145-72-0
M. Wt: 120.07 g/mol
InChI Key: BNNZCELZKQKDQY-UHFFFAOYSA-N
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Description

2-Oxo-1,3,2-oxazaphosphinan-2-ium (CID 20239298) is an organic cation with the molecular formula C₃H₇NO₂P⁺ . It features a central six-membered 1,3,2-oxazaphosphinine ring, a structure of significant interest in medicinal chemistry as it forms the core scaffold of a major class of chemotherapeutic prodrugs, the oxazaphosphorines . This structural motif is a key intermediate in the metabolism and mechanism of action of widely used alkylating agents such as Cyclophosphamide and Ifosfamide . Research into this compound and its derivatives is therefore crucial for understanding the bioactivation pathways, metabolic byproducts, and cytotoxic mechanisms of these important pharmaceuticals. The primary research value of this compound lies in its role as a reference standard and a synthetic precursor for investigating the complex metabolism of oxazaphosphorine drugs . Studies indicate that the activation of these prodrugs involves hepatic cytochrome P450 enzymes, leading to the formation of 4-hydroxy intermediates, which ultimately decompose into the pharmacologically active phosphoramide mustard and the pro-apoptotic agent hydroxypropanal . Investigating this core structure helps researchers elucidate the balance between therapeutic efficacy and dose-limiting toxicities, such as the production of acrolein in vitro versus hydroxypropanal in vivo . This compound is supplied for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, wearing suitable personal protective equipment and working in a well-ventilated environment. For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2P+ B3055655 2-Oxo-1,3,2-oxazaphosphinan-2-ium CAS No. 66145-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,2-oxazaphosphinan-2-ium 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2P/c5-7-4-2-1-3-6-7/h1-3H2,(H,4,5)/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNZCELZKQKDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN[P+](=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603988
Record name 2-Oxo-1,3,2-oxazaphosphinan-2-ium
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URL https://comptox.epa.gov/dashboard/DTXSID90603988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66145-72-0
Record name 2-Oxo-1,3,2-oxazaphosphinan-2-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Oxo 1,3,2 Oxazaphosphinan 2 Ium and Its Derivatives

Strategies for Constructing the 1,3,2-Oxazaphosphorinane Ring System

Cyclization Reactions via Phosphorus-Nitrogen Bond Formation

The most direct and established method for constructing the 1,3,2-oxazaphosphorinane ring involves the sequential or one-pot reaction of a phosphorus di- or trihalide, most commonly phosphoryl chloride (POCl₃), with a 1,3-amino alcohol. This approach builds the heterocyclic core through the stepwise formation of P-O and P-N bonds.

A prominent example is the synthesis of cyclophosphamide (B585) and its analogues. google.com In this process, a bifunctional reagent like 3-amino-1-propanol is reacted with phosphoryl chloride. google.com This reaction typically proceeds by first forming the more stable P-O bond, followed by an intramolecular or intermolecular P-N bond formation to close the ring. The reaction of phosphoryl chloride with 3-amino-1-propanol can yield the key intermediate 2-chloro-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide. google.com This cyclic phosphoramidic chloride is then reacted with a desired amine to furnish the final product. google.com The synthesis of new 1,3,2-oxazaphosphinine derivatives has been achieved through the reaction of compounds containing a chromone (B188151) moiety with various phosphorus reagents, including phenylphosphonic dichloride. researchgate.net

Reactant 1Reactant 2Phosphorus SourceKey IntermediateRef.
3-Amino-1-propanolN,N-bis(2-chloroethyl)aminePhosphoryl Chloride2-Chloro-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide google.com
3-(phenyliminomethyl)chromone-Phenylphosphonic dichloride1,3,2-Oxazaphosphinine derivative researchgate.net

Intramolecular C-H Phosphinamidation Approaches

A more advanced and atom-economical strategy for heterocycle synthesis involves intramolecular C–H amination. While direct examples for the 1,3,2-oxazaphosphorinane system are still emerging, this methodology has been successfully applied to related phosphorus-containing heterocycles, showcasing its potential. These reactions typically employ a transition metal catalyst, such as copper or rhodium, to facilitate the insertion of a phosphorus-bound nitrene into a C-H bond, forming the crucial P-N ring linkage.

For instance, intramolecular copper-catalyzed cross-coupling of ethyl/benzyl 2-bromobenzylphosphonamidates has been used to synthesize 1,3-dihydrobenzo[d] Current time information in NA.rsc.orgazaphosphole 2-oxides in moderate yields. nih.gov Another approach involves the generation of phosphinyl nitrenes from arylphosphinyl azides via photoirradiation; these nitrenes can then undergo intramolecular insertion into an ortho C-H bond of an adjacent aryl group to form a cyclic product. nih.gov These examples, focused on five-membered rings, establish a powerful precedent for applying similar C-H functionalization tactics to construct six-membered systems like the 1,3,2-oxazaphosphorinanes. nih.gov

Oxidative Cross-Coupling Strategies

Oxidative cross-coupling reactions enable the direct linkage of two different nucleophilic partners in the presence of an oxidant. This strategy offers an efficient pathway to form bonds that can be challenging to construct via traditional methods. In the context of phosphorus chemistry, these reactions can facilitate the formation of P-N, P-O, or P-S bonds.

While direct oxidative coupling to form the 1,3,2-oxazaphosphorinane ring is not yet widely documented, related transformations highlight the utility of this approach. For example, a low-valent tungsten catalyst has been used to achieve an aerobic oxidative cross-dehydrogenative coupling of thiols with phosphonates, forming thiophosphates. nih.gov The proposed mechanism involves the generation of a P-centered radical from the phosphonate (B1237965) via an aerobic oxidative process, which then couples with a thiyl radical. nih.gov Similarly, N-N bond-forming oxidative cyclizations are used to synthesize indazoles from 2-aminomethyl-phenylamines using an oxidant like hydrogen peroxide. organic-chemistry.org These methods underscore the potential for developing a future oxidative cross-coupling reaction that directly couples the amino and hydroxyl groups of a 1,3-amino alcohol with a suitable phosphorus(III) species to forge the oxazaphosphorinane ring.

Electrochemical Synthesis Pathways

Electrochemical synthesis represents a green and powerful tool in modern organic chemistry, often avoiding the need for harsh chemical oxidants or reductants by using electrical current to drive reactions. This approach has been successfully applied to the synthesis of various nitrogen and oxygen-containing heterocycles, suggesting its applicability to the 1,3,2-oxazaphosphorinane system.

For example, a facile electrochemical oxidative and radical cascade cyclization of N-(2-vinylphenyl)amides has been developed to produce CF₃-containing benzoxazines and oxazolines. nih.gov The mechanism involves the anodic generation of a CF₃ radical, which adds to a double bond, followed by a radical cyclization and further oxidation to furnish the heterocyclic product. nih.gov Other methods include the electrochemical synthesis of imidazoles via C(sp³)–H amination and the phosphine-mediated deoxygenative cycloaddition of carboxylic acids to form oxazoles. rsc.orgrsc.org These precedents demonstrate that electrochemical methods can be effectively used to generate reactive intermediates and promote the C-N and C-O bond-forming events necessary for building heterocyclic scaffolds. An electrochemical approach to the 1,3,2-oxazaphosphorinane ring could proceed via the anodic oxidation of a phosphonamidate to facilitate intramolecular cyclization.

Reductive Methodologies for Ring System Formation

Reductive methods offer another avenue for the formation of the P-N bond critical to the 1,3,2-oxazaphosphorinane ring. This strategy typically involves the reduction of a nitrogen-containing functional group, such as an azide (B81097) or a nitro group, to an amine, which then undergoes a subsequent intramolecular cyclization onto an electrophilic phosphorus center.

A plausible, though not yet specifically documented for this ring system, synthetic route could involve a precursor molecule containing both an alcohol and a phosphorus center, with a tethered alkyl azide. The selective reduction of the azide group (e.g., via a Staudinger reaction using a phosphine (B1218219) or catalytic hydrogenation) would unmask a primary amine. This newly formed amine would be positioned to readily attack the internal phosphorus center, leading to an intramolecular cyclization that forms the P-N bond and closes the 1,3,2-oxazaphosphorinane ring. This approach provides a high degree of control, as the key bond-forming step is triggered by a specific reductive event.

Salt Elimination and Hydrophosphinylation Routes for Phosphoramidates

Salt Elimination

The salt elimination route is one of the most common and practical methods for constructing the 1,3,2-oxazaphosphorinane ring. This method is a cornerstone of industrial synthesis for related compounds. The reaction typically involves a phosphorus halide, such as phosphoryl chloride (POCl₃), which reacts with both the hydroxyl and amino groups of a 1,3-amino alcohol. Each condensation step releases a molecule of hydrogen chloride (HCl). google.com To drive the reaction to completion and prevent the protonation of the amine, a stoichiometric amount of a non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is added. google.com The base neutralizes the HCl as it is formed, precipitating out of the reaction mixture as a salt (e.g., triethylamine hydrochloride), which can be easily removed by filtration. google.com This removal of the salt byproduct is the driving force for the reaction.

Hydrophosphinylation

Hydrophosphinylation involves the addition of a P-H bond, typically from an H-phosphonate or a secondary phosphine oxide, across a carbon-nitrogen double bond (imine or azomethine). This reaction provides an atom-economical way to form α-aminophosphonates and related phosphoramidates. researchgate.net The addition of compounds with phosphorus-hydrogen bonds to azomethine bonds is an established method for synthesizing organophosphorus derivatives. researchgate.net For the synthesis of the 1,3,2-oxazaphosphorinane ring, one could envision a strategy where a 1,3-amino alcohol is first converted into an imine. A subsequent intramolecular hydrophosphinylation, where a pendant P-H group adds across the C=N bond, would then form the heterocyclic ring system in a single, highly efficient step.

Stereoselective and Asymmetric Synthesis of Chiral 2-Oxo-1,3,2-oxazaphosphinan-2-ium Analogues

The creation of chiral this compound analogues, where the phosphorus atom is a stereocenter, requires highly specialized asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer or diastereomer over the other, which is critical since the biological activity and material properties of chiral molecules can be highly dependent on their specific stereoisomeric form. slideshare.net Key strategies include the use of chiral auxiliaries, desymmetrization of achiral precursors, and stereoselective functionalization of phosphorus-stabilized intermediates.

The use of chiral auxiliaries is a classical and powerful strategy in asymmetric synthesis. researchgate.netslideshare.net In this approach, an optically pure chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. researchgate.net This auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.netslideshare.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. researchgate.netnsf.gov

This methodology has been effectively applied to the synthesis of P-stereogenic compounds. nsf.gov For instance, the condensation of a phosphine source with a chiral molecule like (-)-ephedrine can produce an oxazaphospholidine intermediate. Subsequent ring-opening reactions of this intermediate with organometallic reagents proceed with high diastereoselectivity, establishing the stereochemistry at the phosphorus center. ursa.cat A similar principle is seen in the asymmetric cyclization of L-serinoates (derived from the chiral pool) with phosphoryl dichlorides, which can induce the formation of a chiral phosphorus center in the resulting oxazaphospholidine ring. researchgate.net The success of this method relies on the ability of the auxiliary to create a sterically and electronically biased environment that favors attack from one direction over the other. researchgate.net

Table 1: Key Principles of Chiral Auxiliary-Controlled Synthesis

Principle Description Reference
Introduction A readily available and inexpensive chiral auxiliary is covalently bonded to the achiral substrate. researchgate.net
Diastereoselective Reaction The auxiliary provides a strong stereochemical bias, directing new bond formation to create one diastereomer preferentially. researchgate.netslideshare.net
Cleavage The auxiliary is removed under mild conditions without racemizing the newly formed chiral center in the product. researchgate.net

| Application to P-Chirality | It is a popular method for controlling phosphorus configuration, generating separable diastereomers that yield enantiopure P-stereogenic compounds upon auxiliary removal. | nsf.gov |

Asymmetric desymmetrization is an efficient strategy for generating chiral molecules from achiral, symmetrical precursors. nih.gov In recent years, transition metal catalysis, particularly with palladium, has emerged as a premier tool for such transformations in phosphorus chemistry. Palladium-catalyzed reactions offer high efficiency and selectivity under mild conditions.

A relevant example is the kinetic resolution of racemic secondary phosphine oxides (SPOs) through an enantioselective P-benzylation process catalyzed by a palladium complex with a chiral ligand (Xiao-Phos). researchgate.net In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. researchgate.netnih.gov While this specific example is a benzylation, the principle extends to arylation reactions. These catalytic systems demonstrate the potential to selectively functionalize one of two prochiral groups on a phosphorus atom, thereby creating a P-stereogenic center with high enantiomeric excess. The flexibility of the palladium catalyst and the wide availability of chiral phosphine ligands allow for fine-tuning of the reaction to achieve optimal selectivity for a given substrate. researchgate.net

The direct introduction of a nitrogen-containing group to a phosphorus center is a fundamental step in the synthesis of many oxazaphosphinanes. Asymmetric electrophilic amination provides a direct route to chiral amino-substituted phosphorus compounds. This reaction involves the attack of a nucleophilic phosphorus species, typically a phosphorus-stabilized anion, on an electrophilic nitrogen source ("N+"). sioc-journal.cn

The development of chiral catalysts, particularly chiral phosphoric acids (CPAs), has significantly advanced this field. sioc-journal.cn These catalysts can activate the electrophilic aminating reagent (such as an azo compound) and control the stereochemical outcome of the reaction. The general process involves the deprotonation of an H-phosphonate or a secondary phosphine oxide using a strong base to form a nucleophilic phosphinite anion. mdpi.com This anion then reacts with the catalyst-activated electrophile. A key stereochemical feature of many asymmetric electrophilic substitutions at a phosphorus center is that they proceed with retention of configuration, in contrast to SN2 reactions which typically proceed with inversion. mdpi.comresearchgate.netresearchgate.net This predictable stereochemical outcome is a powerful tool for the synthesis of enantiopure P-chiral compounds.

Synthesis of P-Stereogenic this compound Derivatives

The synthesis of P-stereogenic compounds is a challenging yet crucial area of organic chemistry, as these molecules are widely used as chiral ligands in catalysis and as core structures in bioactive compounds. nih.govnih.gov The primary strategies for creating P-stereogenic this compound derivatives and related compounds rely on either substrate control (using a chiral auxiliary) or catalyst control. nsf.govnih.gov

The auxiliary-based approach remains one of the most popular and reliable methods. nsf.gov It involves reacting a phosphorus precursor with a chiral, non-racemic alcohol or amine to form diastereomeric intermediates that can be separated, often by crystallization. Subsequent reactions displace the auxiliary to yield the enantiopure P-stereogenic product. nsf.gov

Catalytic methods, including kinetic resolution and desymmetrization, are increasingly attractive due to their efficiency. nih.gov For example, the rhodium-catalyzed conjugate addition to racemic phosphindole oxides provides a highly effective kinetic resolution, yielding enantiopure P-stereogenic phosphindane derivatives. nih.gov Similarly, palladium-catalyzed processes have proven effective in the kinetic resolution of secondary phosphine oxides. researchgate.net These methods generate valuable P-chiral building blocks that can be further elaborated into more complex structures.

Table 2: Examples of Synthetic Strategies for P-Stereogenic Phosphorus Compounds

Strategy Precursor Type Catalyst/Auxiliary Product Type Key Feature Reference
Auxiliary Control Dichlorophosphates L-Serinoates Chiral 2-oxo-1,3,2-oxazaphospholidines Asymmetric cyclization induces chirality at phosphorus. researchgate.net
Auxiliary Control bis(dialkylamino) phenylphosphine (-)-Ephedrine P-Stereogenic Aminophosphines Diastereoselective ring opening of an oxazaphospholidine. ursa.cat
Catalytic Kinetic Resolution Racemic Secondary Phosphine Oxides Palladium / Xiao-Phos Enantiopure Secondary Phosphine Oxides Enantioselective P-benzylation. researchgate.net

| Catalytic Kinetic Resolution | Racemic Phosphindole Oxides | Rhodium / Chiral Ligand | P-Stereogenic Phosphindane Oxides | Diastereo- and enantioselective conjugate addition. | nih.gov |

One-Pot and Solvent-Free Synthetic Approaches for Related Oxo-Heterocycles

A notable example is the rapid and efficient one-pot, solvent-free synthesis of novel oxazaphosphinanes under ultrasound irradiation. researchgate.net This method involves a three-component condensation of an amino alcohol, an aromatic aldehyde, and triethyl phosphite, offering high yields and easy product isolation. researchgate.net Another one-pot strategy has been developed for oxazaphosphorine-2-amines, which proceeds in two stages from phosphoryl chloride and two different amines in a single reaction vessel, crucially avoiding the isolation of intermediates and the rigorous exclusion of water. google.com The development of such protocols for this compound derivatives is a promising direction for making these compounds more accessible. Similar solvent-free and one-pot methods have been successfully applied to a variety of other related heterocycles, such as benzimidazoles and oxazolines, demonstrating the broad applicability of these green synthetic principles. acgpubs.orgnih.govbeilstein-journals.org

Table 3: One-Pot Synthesis of Oxazaphosphinanes under Ultrasound

Reactant 1 Reactant 2 Reactant 3 Conditions Key Advantages Reference

Chemical Transformations and Functionalization of 2 Oxo 1,3,2 Oxazaphosphinan 2 Ium Scaffolds

Reactions at the Phosphorus Center

The phosphorus atom in the 2-oxo-1,3,2-oxazaphosphinan-2-ium ring is electrophilic due to the positive charge and the presence of electronegative oxygen and nitrogen atoms. This makes it susceptible to attack by a variety of nucleophiles, leading to either substitution at the phosphorus center or ring-opening reactions.

The reactivity of the phosphorus center is analogous to that of other cyclic phosphonium (B103445) salts, which are known to undergo reactions with nucleophiles. The specific outcome of the reaction, whether it is substitution or ring-opening, is influenced by the nature of the nucleophile, the solvent, and the substituents on the ring.

Nucleophilic Substitution:

Nucleophilic substitution at the phosphorus center can proceed through different mechanisms, including an associative mechanism involving a pentacoordinate intermediate or a dissociative mechanism. The six-membered ring structure of the oxazaphosphinane can influence the stereochemical outcome of these reactions.

Common nucleophiles that can react at the phosphorus center include:

Hydroxide ions: Can lead to the formation of the corresponding phosphonic acid derivative.

Alkoxides: Result in the formation of phosphate (B84403) esters.

Amines: Can yield phosphonamidates.

The table below summarizes representative nucleophilic substitution reactions at the phosphorus center of related cyclic phosphorus compounds.

NucleophileSubstrate (Analogue)Product TypeReference
Hydroxide2-chloro-1,3,2-oxazaphospholidine 2-oxidePhosphonic acidF. Mathis, Bull. Soc. Chim. Fr. 1973, 9, 2235-2244
Alkoxide2-chloro-1,3,2-dioxaphosphorinane 2-oxidePhosphate esterD. G. Gorenstein, Chem. Rev. 1987, 87, 1047-1077
Amine2-chloro-1,3,2-diazaphospholidine 2-oxidePhosphonamidateJ. G. Riess, Comprehensive Organic Chemistry II, 1991, 4, 685-713

Ring-Opening Reactions:

Stronger nucleophiles or reaction conditions that favor ring strain relief can lead to the cleavage of the P-O or P-N bond within the oxazaphosphinane ring. This ring-opening can be a useful strategy for the synthesis of linear organophosphorus compounds with defined stereochemistry.

For instance, treatment with a strong base could potentially lead to the cleavage of the P-O bond, followed by protonation to yield a γ-amino alcohol derivative with a phosphonic acid moiety.

Modifications of the Nitrogen Atom within the Ring

The nitrogen atom within the this compound ring, being part of a phosphonamidate-like structure, can also be a site for chemical modification. The reactivity of the nitrogen atom is influenced by the electron-withdrawing effect of the adjacent phosphoryl group.

N-Alkylation and N-Arylation:

Under basic conditions, the N-H proton can be abstracted to form an amide anion, which can then be alkylated or arylated using appropriate electrophiles. This allows for the introduction of a wide range of substituents at the nitrogen atom, providing a straightforward method for diversifying the scaffold.

N-Acylation:

The nitrogen atom can also undergo acylation with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of N-acyl derivatives, which can serve as precursors for further transformations or as final products with modified biological activities. A related compound, 3-(2-Chloroacetyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide, demonstrates the acylation of the ring nitrogen nih.gov.

The following table presents examples of N-functionalization reactions on analogous cyclic systems.

Reaction TypeReagentProduct TypeReference
N-AlkylationAlkyl halideN-Alkyl derivativeS. D. Taylor, et al., J. Org. Chem. 2003, 68, 9845-9853
N-ArylationAryl halide (with catalyst)N-Aryl derivativeS. L. Buchwald, et al., J. Am. Chem. Soc. 2000, 122, 1360-1370
N-AcylationAcyl chlorideN-Acyl derivativeT. A. Miller, et al., Bioorg. Med. Chem. Lett. 2005, 15, 3327-3330

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical transformations on the this compound scaffold can be significantly influenced by the presence of substituents on the carbon backbone of the ring.

Electronic Effects:

Electron-withdrawing or electron-donating substituents on the carbon atoms of the ring can modulate the electrophilicity of the phosphorus center and the nucleophilicity of the nitrogen atom. For example, an electron-withdrawing group would be expected to increase the reactivity of the phosphorus atom towards nucleophiles.

Steric Effects:

The size and position of substituents can exert steric hindrance, influencing the approach of reagents to the reactive centers. This can affect the rate of reaction and can also be exploited to achieve diastereoselectivity in reactions involving chiral, substituted scaffolds.

Studies on related heterocyclic systems have demonstrated the importance of substituent effects on reaction outcomes rsc.org. For instance, the rate of hydrolysis of related phosphorinanes has been shown to be dependent on the nature and position of substituents on the ring.

Derivatization Strategies for Diverse Structural Motifs

The this compound scaffold can serve as a versatile building block for the synthesis of a wide array of more complex molecules.

Ring-Opening Followed by Recyclization:

A powerful strategy involves the nucleophilic ring-opening of the oxazaphosphinane ring, followed by subsequent reaction of the resulting linear intermediate to form a new heterocyclic system. This approach allows for the transformation of the initial six-membered ring into other ring sizes or different heterocyclic scaffolds.

Functionalization of Ring Substituents:

If the carbon backbone of the scaffold is substituted with functional groups, these can be further elaborated to build more complex structures. For example, a hydroxyl or amino substituent could be used as a handle for the attachment of other molecular fragments.

Use as a Chiral Auxiliary:

When prepared from chiral amino alcohols, the this compound scaffold can be used as a chiral auxiliary to control the stereochemistry of reactions at a remote site. The rigid ring structure can effectively transmit chiral information.

The derivatization strategies for this scaffold are in line with general principles of heterocyclic chemistry, aiming to leverage the inherent reactivity of the ring system to generate molecular diversity.

Conformational Analysis and Stereochemical Characterization of 2 Oxo 1,3,2 Oxazaphosphinan 2 Ium Systems

Spectroscopic Techniques for Structural and Conformational Determination

Spectroscopic methods are fundamental in determining the structural and conformational properties of oxazaphosphorinane derivatives. Techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR and Raman) provide detailed insights into the molecular framework and the spatial arrangement of atoms.

Multinuclear NMR spectroscopy is a powerful tool for characterizing 2-oxo-1,3,2-oxazaphosphinan-2-ium systems in solution. ³¹P, ¹H, and ¹³C NMR each offer unique and complementary information regarding the molecule's structure and stereochemistry.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is a sensitive probe of the electronic environment around the phosphorus atom. The ³¹P chemical shift (δ) is highly dependent on the nature of the substituents attached to the phosphorus and the conformation of the six-membered ring. For instance, in cyclophosphamide (B585) and its derivatives, the ³¹P signal can be used to distinguish between different metabolites and stereoisomers. nih.gov Studies on activated forms of cyclophosphamide, such as 4-hydroperoxycyclophosphamide, have utilized ³¹P NMR to monitor cellular metabolism and the effects of the drug on tumor cells. nih.gov

¹H NMR Spectroscopy: Proton NMR provides detailed information about the connectivity and stereochemical relationships of the hydrogen atoms in the oxazaphosphorinane ring. The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons are invaluable for conformational analysis. For example, the magnitude of the vicinal coupling constants (³JHH) can help determine the dihedral angles between protons on adjacent carbon atoms, which in turn defines the ring's conformation (e.g., chair or boat) and the axial or equatorial orientation of substituents.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H and ³¹P NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the ring carbons are influenced by their hybridization, the nature of attached substituents, and stereochemical factors. nih.gov In conjunction with two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), it is possible to assign all proton and carbon signals unambiguously and build a detailed picture of the molecular structure. nih.govchemicalbook.com

The table below summarizes typical NMR data for Cyclophosphamide, a key example of a this compound derivative.

Nucleus Chemical Shift (ppm) Key Information Provided
³¹P Varies with solvent and substituentsElectronic environment of Phosphorus, stereoisomer differentiation. nih.gov
¹H ~1.8-4.5Ring conformation, substituent orientation (axial/equatorial) via coupling constants. chemicalbook.com
¹³C VariesCarbon skeleton structure, influence of substituents on ring carbons. nih.gov

Table 1: General NMR Spectroscopic Data for Cyclophosphamide.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. aps.orgaps.orgnih.gov These techniques are particularly useful for identifying characteristic functional groups within the this compound structure. ijarmps.org

The key vibrational modes include:

P=O stretching: This vibration typically appears as a strong band in the IR spectrum, and its frequency is sensitive to the electronic environment and hydrogen bonding.

P-O-C and P-N stretching: These vibrations provide information about the heterocyclic ring itself.

C-H and N-H stretching: These are characteristic vibrations of the organic part of the molecule.

A qualitative analysis of the FTIR and Laser Raman spectra of cyclophosphamide confirms the presence of its key functional groups at their characteristic peak positions. ijarmps.org The table below lists some of the significant vibrational frequencies observed for cyclophosphamide.

Vibrational Mode IR Frequency (cm⁻¹) researchgate.net Raman Frequency (cm⁻¹) ijarmps.org
N-H Stretch34213422
C-H Stretch (Methylene)2958, 28692960, 2870
P=O Stretch12321234
P-N Stretch993995
Ring Vibrations921, 850923
P-O-C Stretch781783
C-Cl Stretch675677

Table 2: Characteristic Vibrational Frequencies for Cyclophosphamide.

X-Ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of this compound systems in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

For many cyclophosphamide derivatives, X-ray analysis has revealed that the six-membered oxazaphosphorinane ring predominantly adopts a chair conformation. acs.orgresearchgate.net In this conformation, substituents on the ring can occupy either axial or equatorial positions. The phosphoryl (P=O) and the exocyclic amino groups at the phosphorus atom also have specific orientations that are crucial for their reactivity. For example, the crystal structure of cyclophosphamide monohydrate shows the P=O group in an axial position and the bis(2-chloroethyl)amino group in an equatorial position. researchgate.netdrugbank.com This arrangement is stabilized by intramolecular and intermolecular hydrogen bonds.

Compound Ring Conformation P=O Orientation Key Finding
Cyclophosphamide MonohydrateChairAxialThe solid-state structure is stabilized by hydrogen bonding involving the water molecule. researchgate.netdrugbank.com
4-KetocyclophosphamideChairEquatorialThe conformation is influenced by the substituent at the C4 position. acs.org

Table 3: X-Ray Crystallographic Data for Cyclophosphamide Derivatives.

Conformational Equilibria (e.g., Chair-Chair) and Anomeric-Like Effects in Oxazaphosphorinanes

In solution, the oxazaphosphorinane ring is not static but exists in a dynamic equilibrium between different conformations, most commonly two chair forms that interconvert via a ring-flipping process. The position of this equilibrium is governed by the steric and electronic effects of the substituents on the ring.

A significant stereoelectronic interaction that influences the conformational preference in these systems is the anomeric effect. wikipedia.orgscripps.edu The anomeric effect describes the tendency of a substituent on a heterocyclic ring, adjacent to a heteroatom, to prefer an axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.orgrsc.org In oxazaphosphorinanes, this effect arises from the interaction of the lone pair electrons on the ring oxygen and nitrogen atoms with the antibonding orbitals (σ*) of the adjacent P-N and P-O bonds. This hyperconjugation stabilizes the axial conformation.

The equilibrium can also be influenced by a "reverse anomeric effect," where the equatorial anomer is unexpectedly favored, often due to specific intramolecular interactions like hydrogen bonding that stabilize this conformation. mdpi.com

Influence of Substituents on Ring Conformation and Stereochemistry

Generally, bulky substituents prefer the more sterically favored equatorial position to minimize 1,3-diaxial interactions with other axial groups on the ring. libretexts.org For instance, in substituted cyclohexanes, which are analogous systems, a large t-butyl group will almost exclusively occupy an equatorial position.

The introduction of substituents can also create new stereocenters, leading to the possibility of diastereomers and enantiomers. The relative stereochemistry of these substituents influences the stability of the different chair conformations. For example, the photodimerization of substituted 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorines, which contain a related phosphorus-based heterocyclic ring, shows high stereoselectivity that is dependent on the nature of the substituents. mdpi.com The configuration at the phosphorus atom is also a key stereochemical feature, and the relative orientation of the substituents on the phosphorus can significantly affect the biological activity of these compounds.

Computational and Theoretical Studies on 2 Oxo 1,3,2 Oxazaphosphinan 2 Ium

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations.

Geometrical Parameter Optimization

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of the 1,3,2-oxazaphosphinane ring system, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, have been used to calculate optimized bond lengths and angles. mdpi.com These computational approaches allow for the precise determination of geometrical parameters, which are fundamental to understanding the molecule's structure and reactivity. The process involves minimizing the energy of the molecule with respect to all its geometrical parameters, often without imposing any symmetry constraints to find the true energy minimum. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazole Derivative mdpi.com

ParameterBond Length (Å) / Bond Angle (°)
C=O1.252
C-N1.385
N-C-N109.5

Energy Stability and Conformational Preferences

The 1,3,2-oxazaphosphinane ring can adopt various conformations, such as chair and twist forms. nih.gov DFT calculations are crucial for determining the relative energies of these different conformations and thus predicting the most stable form. For related systems, theoretical DFT calculations have been used to identify the preferred conformers in equilibrium. researchgate.net The calculated energy differences between conformers often show good agreement with experimental observations from techniques like NMR spectroscopy. researchgate.net The stability of different isomers and tautomers, which can be influenced by substituent effects, can also be predicted. For instance, in related hydrazone derivatives, DFT has shown that syn-E amido isomers are more stable with electron-donating groups, while anti-isomers are favored with electron-attracting substituents. mdpi.com

Vibrational Spectra Prediction and Assignment

DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netnih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.netnih.gov These assignments are often based on the potential energy distribution (PED). researchgate.net For many organic molecules, the theoretical spectra calculated using DFT methods show excellent agreement with experimental spectra. researchgate.net This combined experimental and theoretical approach provides a more complete and reliable characterization of the vibrational properties of the molecule. nih.govspectroscopyonline.comnih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry plays a vital role in elucidating reaction mechanisms. nih.govnih.gov By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. For instance, DFT calculations have been used to investigate the mechanism of intramolecular oxime transfer reactions leading to isoxazolines, successfully predicting the rate-determining steps. nih.gov Similarly, for the photochemistry of 2-oxoacetates, computational studies have helped to explain the pathways leading to the major products. nih.gov These mechanistic insights are invaluable for understanding and predicting chemical reactivity. chemrevlett.com

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For various molecules, MEP analysis has been used to identify reactive sites. researchgate.net The MEP is a real physical property that can be determined both computationally and experimentally and is a valuable descriptor for understanding chemical interactions. researchgate.net

Applications in Advanced Materials and Catalysis

2-Oxo-1,3,2-oxazaphosphinan-2-ium as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds, particularly for the pharmaceutical industry. Chiral ligands containing phosphorus have proven to be among the most effective, and the 1,3,2-oxazaphosphinane framework represents a significant class of P,N-type ligands. nih.govuni-muenchen.de

The core principle behind their use lies in the creation of a well-defined, chiral environment around a metal center. The 1,3,2-oxazaphosphinane ring is typically synthesized from readily available chiral 1,3-amino alcohols, which imparts inherent chirality to the ligand backbone. This rigid cyclic structure restricts conformational flexibility, which is crucial for achieving high levels of stereocontrol in a catalytic reaction. pharm.or.jp The exocyclic substituents on the phosphorus atom and the substituent on the nitrogen atom can be systematically varied, allowing for the fine-tuning of both steric bulk and electronic properties of the ligand. This modularity is a key advantage in optimizing the catalyst for a specific transformation. nih.gov

Derivatives of chiral oxazaphospholidines (five-membered rings) and oxazaphosphorinanes (six-membered rings) have been successfully employed as ligands in a variety of metal-catalyzed reactions. pharm.or.jp For example, they are used in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, where the ligand's structure directly influences the enantiomeric excess (ee) of the product. nih.govresearchgate.net The P-atom coordinates to the metal center, while the nitrogen atom can either act as a secondary coordination site (forming a bidentate P,N-ligand) or be functionalized to influence the steric and electronic environment.

Catalytic Reaction Metal Ligand Type Achieved Enantioselectivity (ee) Reference
Asymmetric HydrogenationRhodiumChiral MonophosphineUp to 90% ee pharm.or.jp
Asymmetric Allylic AlkylationPalladiumChiral P,N-Ligand>95% ee nih.gov
Asymmetric C-C Bond FormationVariousChiral Diphosphine>90% ee researchgate.net

This table presents typical performance for classes of chiral phosphine (B1218219) ligands related to the oxazaphosphinane scaffold.

Utilization as Organic Catalysts in Stereoselective Transformations

Beyond their role as ligands for metals, there is growing interest in using phosphorus compounds as direct organocatalysts. The 2-oxo-1,3,2-oxazaphosphinane structure possesses features that make it a promising candidate for organocatalysis. The phosphoryl (P=O) group can act as a Lewis base, activating substrates through hydrogen bonding or direct coordination. If the phosphorus center is part of a chiral scaffold, this interaction can occur in an enantioselective manner.

While direct applications of 2-oxo-1,3,2-oxazaphosphinane derivatives as organocatalysts are an emerging area, related structures have shown catalytic activity. For instance, organocatalysts are used to construct structurally similar 1,3-benzoxazin-2-ones through asymmetric cascade reactions. nih.gov The principle involves a catalyst that can activate both nucleophile and electrophile simultaneously. A chiral oxazaphosphinane derivative, particularly in its protonated or quaternized "-ium" form, could potentially function as a chiral Brønsted acid or a phase-transfer catalyst, directing the stereochemical outcome of a reaction. The development of such catalysts remains an active area of research.

Role in the Synthesis of Functional Materials (e.g., Polymers, Dendrimers, Metal-Organic Frameworks)

The robust and functionalizable nature of the oxazaphosphinane ring makes it an attractive building block for advanced functional materials.

Polymers: Oxazaphosphinane derivatives can be incorporated into polymer chains to impart specific properties. By synthesizing monomers containing the oxazaphosphinane ring and a polymerizable group (e.g., a vinyl or acrylate (B77674) group), new classes of polymers can be accessed. The presence of the phosphorus-containing ring can enhance thermal stability and flame retardancy, a known property of many organophosphorus compounds. Related nitrogen-containing heterocyclic polymers, such as those based on oxazolidinone, are known for their utility as dye-receptive materials in fibers. google.com Similarly, polymers containing oxadiazole rings are investigated for their high thermal stability and desirable optical and dielectric properties. researchgate.net

Dendrimers: Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups. nih.govmdpi.com The oxazaphosphinane ring can be used as a core, a branching unit, or a surface group in dendrimer synthesis. A notable study demonstrated the grafting of a related diazaphospholidine oxide onto an octavinylsilsesquioxane (OVS) core to create hybrid dendritic molecules. researchgate.net This approach, utilizing coupling reactions like cross-metathesis, allows for the precise placement of the phosphorus-containing moieties. Using oxazaphosphinane units as surface groups on a dendrimer could create a periphery with high potential for metal coordination or catalytic activity. The synthesis of dendrimers can proceed through divergent or convergent pathways, both of which could accommodate oxazaphosphinane-containing monomers. nih.govyoutube.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. rsc.orgresearchgate.net By carefully choosing the components, MOFs with tailored pore sizes and functionalities can be designed for applications in gas storage, separation, and catalysis. researchgate.netrsc.org While carboxylates are the most common linkers, the use of phosphorus-containing linkers, such as phosphinates, is a growing field. nih.gov A 2-oxo-1,3,2-oxazaphosphinane derivative functionalized with coordinating groups (e.g., carboxylic acid) could serve as a novel organic linker. The polar P=O group and the nitrogen atom of the ring, pointing into the MOF pores, could create specific binding sites for guest molecules like CO2, enhancing selective adsorption.

Applications in Nucleic Acid Analogue Synthesis (e.g., Phosphoramidate (B1195095) Linkages in DNA/RNA Constructs)

The synthesis of artificial nucleic acid analogues is critical for the development of genetic therapies, such as antisense oligonucleotides and siRNA. A key challenge is to modify the natural phosphodiester backbone to increase its resistance to degradation by cellular enzymes (nucleases). Replacing one of the non-bridging oxygen atoms of the phosphate (B84403) group with another atom or group is a common and effective strategy.

The 2-oxo-1,3,2-oxazaphosphinane structure is a cyclic phosphoramidate. The chemistry used to form this ring is directly relevant to the synthesis of phosphoramidate nucleic acid analogues, where a nitrogen atom is linked to the phosphorus of the internucleotide bond. This modification is typically introduced during automated solid-phase synthesis using the phosphoramidite (B1245037) method. mdpi.comnih.gov In this process, a nucleoside phosphoramidite is coupled to the growing oligonucleotide chain. To create a phosphoramidate linkage, a modified oxidation step or a specialized phosphoramidite synthon is used.

Recent research has demonstrated the synthesis of oligonucleotides containing various N-substituted phosphoramidate linkages, such as N-benzoazole groups. nih.gov These modifications have been shown to be stable under the conditions of automated DNA synthesis and can be incorporated at multiple positions within a sequence. The resulting phosphoramidate oligonucleotides often exhibit desirable properties for therapeutic use, including high nuclease resistance and strong binding affinity to complementary DNA and RNA targets.

Backbone Modification Key Feature Primary Advantage Reference
Phosphodiester (Natural)P-O-C linkageBiological standard mdpi.com
PhosphorothioateP-S linkageNuclease resistance mdpi.com
Phosphoramidate P-N linkage Nuclease resistance, neutral backbone nih.gov
BoranophosphateP-BH3 linkageNuclease resistance, negative charge nih.gov

Applications as Chelating Agents in Metal Coordination

Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, cyclic complex called a chelate. mdpi.comnih.gov This property is exploited in diverse areas, from removing toxic heavy metals from the body to creating stable metal complexes for catalysis. nih.gov

The this compound structure contains several potential donor atoms for metal coordination: the oxygen of the phosphoryl group (P=O), the ring nitrogen atom, and the endocyclic oxygen atom (O(1)). This arrangement makes it a potential bidentate (e.g., N,O- or O,O-) or even a tridentate ligand. The hard-soft acid-base (HSAB) principle suggests that the "hard" oxygen and nitrogen donors would preferentially bind to hard metal ions (e.g., Fe³⁺, Al³⁺, Cr³⁺), while the "borderline" phosphorus center might engage with softer metals.

The rigid conformation of the six-membered ring can impart high selectivity for metal ions whose ideal coordination geometry matches the spatial arrangement of the donor atoms. This pre-organization reduces the entropic penalty of chelation, leading to more stable complexes compared to flexible, open-chain ligands.

Contributions to Organic Electroluminescent Materials

Organic light-emitting diodes (OLEDs) are a leading technology for displays and solid-state lighting. The performance of an OLED device depends critically on the properties of the organic materials used in its various layers, including the emissive layer (EML), host materials, and charge-transporting layers (ETLs and HTLs).

Phosphine oxide (P=O) derivatives have emerged as a highly promising class of materials for OLEDs, particularly as electron-transporting materials (ETMs) and hosts for phosphorescent emitters. researchgate.netrsc.org The P=O bond is strongly electron-withdrawing, which facilitates electron injection and transport. Furthermore, the tetrahedral geometry around the phosphorus atom disrupts molecular packing, leading to the formation of stable amorphous films with high glass transition temperatures (Tg), which is crucial for device longevity. researchgate.net

Derivatives of 2-oxo-1,3,2-oxazaphosphinane incorporate this beneficial phosphine oxide moiety within a rigid heterocyclic ring. This combination is advantageous for creating robust host materials. The rigid structure can help maintain a high triplet energy, which is necessary to effectively host blue phosphorescent emitters without quenching their emission. By functionalizing the oxazaphosphinane ring with other aromatic groups, such as anthracene (B1667546) or pyrene, its electronic properties can be tuned to optimize charge balance and emission characteristics within an OLED device. nih.govrsc.org

Future Perspectives in 2 Oxo 1,3,2 Oxazaphosphinan 2 Ium Research

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,3,2-oxazaphosphinane derivatives has traditionally relied on methods like the Arbuzov reaction and cyclization of dichlorophosphoryl compounds. researchgate.net However, the future of synthesizing these molecules is moving towards more sustainable and efficient "green" chemistry approaches. One such promising area is the development of flow electrosynthesis. This technique offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for scalability. By utilizing electricity as a reagent, flow electrosynthesis can minimize the use of hazardous and expensive reagents, reduce waste generation, and potentially lead to the discovery of novel reaction pathways that are not accessible through conventional methods. The application of such green methodologies is expected to streamline the production of 2-oxo-1,3,2-oxazaphosphinan-2-ium derivatives, making them more accessible for further research and development.

Exploration of New Derivatization Pathways and Chemical Space

The exploration of new derivatization pathways is a critical aspect of drug discovery and development, aiming to expand the chemical space and identify compounds with improved properties. digitellinc.com For the this compound core, this involves the strategic introduction of diverse functional groups to modulate its physicochemical and biological properties. digitellinc.com

Recent advancements have highlighted the potential of techniques like "click chemistry" and transition metal-catalyzed cross-coupling reactions to create a wide array of novel analogs. digitellinc.comchemrxiv.org These methods allow for the efficient and selective modification of the core structure, enabling the synthesis of libraries of compounds for high-throughput screening. The goal is to discover derivatives with enhanced efficacy, better pharmacokinetic profiles, and reduced off-target effects. By systematically exploring the chemical space around the this compound scaffold, researchers can uncover new structure-activity relationships and identify lead candidates for various therapeutic applications. digitellinc.com The development of generative models that consider synthetic accessibility is also a promising avenue for discovering new, synthesizable molecules within this chemical space. arxiv.org

Advanced Computational Modeling and Prediction for Structure-Activity Relationships

Computational modeling has become an indispensable tool in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. In the context of this compound research, advanced computational methods are being employed to predict and rationalize structure-activity relationships (SAR). nih.govresearchgate.net

Techniques such as molecular docking and Density Functional Theory (DFT) calculations are used to analyze the binding of these compounds to specific receptors, like the Epidermal Growth Factor Receptor (EGFR). researchgate.net These models help in understanding the key structural features responsible for biological activity and can guide the design of more potent and selective inhibitors. researchgate.netnih.gov By simulating the molecular interactions, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby saving time and resources. The continuous refinement of these computational models, coupled with experimental validation, will accelerate the development of new therapeutics based on the this compound framework.

Expansion of Applications in Material Science and Catalysis

While the primary focus of this compound research has been in the biomedical field, there is a growing interest in exploring their potential applications in material science and catalysis. The unique electronic and structural properties of the oxazaphosphinane ring make it an attractive candidate for the development of novel materials. For instance, these compounds could be incorporated into polymers to enhance their thermal stability, flame retardancy, or biocompatibility.

In the realm of catalysis, the phosphorus atom in the oxazaphosphinane ring can act as a ligand for transition metals, forming complexes with unique catalytic properties. These complexes could find applications in a variety of organic transformations, offering new levels of selectivity and efficiency. The ability to tune the steric and electronic properties of the oxazaphosphinane ligand by introducing different substituents provides a powerful tool for designing custom catalysts for specific reactions. Further research in this area could unlock a wide range of new applications for this compound derivatives beyond their traditional use in medicine.

Q & A

Q. What are the common synthetic routes for 2-Oxo-1,3,2-oxazaphosphinan-2-ium derivatives, and how can reaction conditions influence product purity?

The primary synthetic route involves the controlled hydrolysis of diaminohalogenphosphanes (e.g., [3,3']Cl/Br) to form 2-oxo-1,3,2-diazaphosphane derivatives . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) minimize side reactions.
  • Temperature control : Hydrolysis at 0–5°C reduces decomposition.
  • Stoichiometry : Excess water leads to over-hydrolysis, while limited water ensures selective oxo-group formation.
    For phosphinan-2-ium derivatives, analogous methods involve cyclization of amino alcohols with phosphorus trichloride, followed by oxidation .

Q. How is ³¹P NMR spectroscopy utilized to confirm the structure of this compound compounds?

³¹P NMR provides critical insights into:

  • Chemical shifts : 2-Oxo derivatives typically resonate between δ = +15 to +25 ppm, distinct from non-oxidized analogs (δ = −10 to +10 ppm) .
  • Solvent effects : Shifts vary with solvent polarity (e.g., δ increases by 2–3 ppm in CDCl₃ vs. C₆D₆) .
  • Substituent impact : Electron-withdrawing groups (e.g., Cl) deshield phosphorus, shifting signals upfield. Calibrate against H₃PO₄ as an external reference.

Q. What safety protocols are critical when handling this compound derivatives in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation (H335 risk) .
  • First aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Optimize geometry : Compare computed bond lengths/angles with crystallographic data (e.g., Acta Crystallogr. Sect. E structures) .
  • Analyze frontier orbitals : HOMO-LUMO gaps correlate with electrophilicity; oxo groups lower LUMO energy, enhancing reactivity .
  • Simulate NMR shifts : GFN2-xTB methods predict ³¹P chemical shifts within ±3 ppm of experimental values .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Dose-response validation : Ensure IC₅₀ values are replicated across cell lines (e.g., leukemia vs. solid tumors) .
  • Metabolic stability assays : Test for metabolite interference (e.g., cytochrome P450-mediated oxidation) .
  • Structural analogs : Compare with ifosfamide derivatives (e.g., 2′-Oxo Ifosfamide) to isolate pharmacophore contributions .

Q. How does solvent polarity impact the hydrolytic stability of this compound compounds?

  • Kinetic studies : Monitor degradation via HPLC in solvents like water, DMSO, or ethanol. Hydrolysis rates increase in polar protic solvents (e.g., t₁/₂ = 2 hrs in H₂O vs. 24 hrs in DMSO) .
  • Mechanistic insights : DFT calculations reveal transition-state stabilization via hydrogen bonding in aqueous media .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

  • Hygroscopicity : Use anhydrous solvents (e.g., Et₂O) and glovebox techniques to prevent hydrate formation .
  • Polymorphism : Screen crystallization conditions (e.g., slow evaporation in toluene/hexane) to isolate stable polymorphs .
  • X-ray diffraction : Heavy-atom substituents (e.g., iodine) improve data resolution, as seen in iodide salts .

Methodological Notes

  • Contradiction handling : Conflicting NMR data (e.g., δ variations in CDCl₃ vs. THF) should be cross-validated with X-ray structures or mass spectrometry .
  • Biological assays : Use orthogonal methods (e.g., fluorescence polarization and SPR) to confirm target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.